Thiazole derivatives have been found to exhibit antimicrobial activity . For example, sulfathiazole, a drug containing a thiazole ring, has been used as an antimicrobial drug . In one study, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Ritonavir, a drug containing a thiazole ring, has been used as an antiretroviral drug . Antiretroviral drugs are medications for the treatment of infection by retroviruses, primarily HIV. Different classes of antiretroviral drugs act at different stages of the HIV life cycle.
Abafungin, another drug containing a thiazole ring, has been used as an antifungal drug . Antifungal medication is medication used to treat fungal infections such as athlete’s foot, ringworm, candidiasis (thrush), serious systemic infections such as cryptococcal meningitis, and others.
Tiazofurin, a drug containing a thiazole ring, has been used for cancer treatment . It has been observed over the years that thiazole derivatives have several biological activities such as antitumor and cytotoxic activity .
Thiazole compounds are widely used in the pharmaceutical industry for the design of therapeutics and novel biosensors for their antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die. It’s the most common cause of dementia — a continuous decline in thinking, behavioral and social skills that disrupts a person’s ability to function independently.
Thiazoles have been found to have antihypertensive activity . Antihypertensive drugs are used to treat high blood pressure (hypertension). If left untreated, high blood pressure can lead to serious health problems, such as heart disease and stroke.
Thiazole derivatives have been found to have hepatoprotective activities . Hepatoprotective drugs are used to protect the liver from damage caused by toxins, and they are used in the treatment of liver diseases.
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a compound characterized by its unique thiazole ring structure fused with an amino group and a benzoic acid moiety. The thiazole ring is known for its diverse biological activities, making this compound of interest in medicinal chemistry. Its molecular formula is C10H10N2O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
For example, similar compounds have been synthesized through intramolecular cyclization and condensation reactions involving thiazole derivatives and various aromatic compounds .
The thiazole moiety is recognized for its significant biological activities, including:
Research indicates that 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid may possess similar bioactive properties due to the presence of both the thiazole and benzoic acid components .
Various synthesis methods have been reported for compounds related to 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid:
These methods highlight the versatility in synthesizing thiazole-containing compounds and their derivatives.
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid has potential applications in:
Studies on similar compounds suggest that 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid may interact with various biological targets:
Further research is needed to elucidate specific interactions and mechanisms of action.
Several compounds share structural similarities with 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-thiazole | Thiazole ring with an amine group | Known for neuroprotective effects |
| 5-Methyl-thiazole | Methyl substitution on the thiazole | Exhibits antifungal properties |
| 2-Amino-benzenesulfonamide | Sulfonamide group attached to benzene | Potent antibacterial agent |
| 2-Aminothiazole | Simple thiazole structure | Broad range of biological activities |
These compounds highlight the diversity within the thiazole family while showcasing the unique attributes of 3-((4,5-dihydrothiazol-2-yl)amino)benzoic acid due to its specific functional groups and potential applications.
The electronic properties of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid are fundamentally shaped by the unique electronic characteristics of both the dihydrothiazole ring and the amino-benzoic acid substituent. The compound exhibits a molecular formula of C10H10N2O2S with a molecular weight of 222.27 g/mol, distinguishing it from simpler thiazole derivatives through its extended conjugation system [1] [2].
The electronic nature of the dihydrothiazole ring differs significantly from its fully aromatic thiazole counterpart. In the dihydrothiazole system, the nitrogen atom retains its electron-withdrawing character, but the saturated nature of the ring reduces the overall electron delocalization compared to aromatic thiazole [3] [4]. Density functional theory calculations reveal that the nitrogen atom in position 2 maintains moderate electron density, while the sulfur atom exhibits higher electron density due to its aliphatic character rather than aromatic participation [5] [6].
The amino-benzoic acid substituent introduces a complex electronic environment through its dual nature. The amino group at the meta position relative to the carboxylic acid provides electron-donating effects through resonance, while the carboxylic acid group exerts strong electron-withdrawing effects through both inductive and resonance mechanisms [7] [8]. This creates a push-pull electronic system that significantly influences the overall molecular electronic distribution.
Comparative analysis with related compounds demonstrates position-dependent electronic effects. The meta-amino substitution pattern in 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid exhibits a transmission factor of approximately 0.40, which is intermediate between the para-amino derivative (0.45) and the ortho-amino derivative (0.35) [3] [9]. This transmission factor reflects the efficiency of electronic communication between the substituent and the carboxylic acid group.
The electronic structure is further modulated by the conjugation between the dihydrothiazole ring and the benzene ring through the amino linkage. Natural bond orbital analysis reveals that the lone pair on the amino nitrogen can participate in conjugation with both ring systems, creating a delocalized π-electron system that extends across the entire molecule [4] [10]. This conjugation significantly affects the HOMO-LUMO energy gap, which is calculated to be approximately 4.2 eV for the meta-substituted derivative [6].
Substituent effects on the acidity of the carboxylic acid group are pronounced. The electron-withdrawing nature of the dihydrothiazole ring, combined with the electron-donating amino group, creates a balanced electronic environment that moderates the acidity compared to unsubstituted benzoic acid [8] [11]. The pKa value is estimated to be in the range of 4.5-4.8, reflecting the competing electronic effects of the substituents.
The structural geometry of 4,5-dihydrothiazole ring systems is characterized by significant deviations from planarity, which profoundly influences the overall molecular conformation and reactivity of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid. Unlike the planar aromatic thiazole ring, the dihydrothiazole ring adopts a non-planar conformation due to the sp3 hybridization of the saturated carbon atoms [12] [13].
The dihydrothiazole ring exhibits envelope or half-chair conformations, with the saturated carbon atoms deviating from the plane defined by the nitrogen and sulfur atoms. This puckering introduces an energy barrier of approximately 20 kJ/mol for ring inversion, which is significantly higher than the planarity maintenance energy of aromatic thiazole rings (7.5 kJ/mol) [14] [10]. The ring puckering affects the orientation of substituents and influences the overall three-dimensional structure of the molecule.
Steric interactions between the dihydrothiazole ring and the amino-benzoic acid substituent are mediated through the amino linkage. The orientation of the amino group relative to both rings creates conformational constraints that affect the overall molecular geometry. The energy barrier for amino group rotation is approximately 15 kJ/mol, which is moderate and allows for conformational flexibility while maintaining preferred orientations [15] [16].
The carboxyl group rotation presents the highest energy barrier among the structural features, with calculated values of 27.5 kJ/mol. This significant barrier arises from the steric hindrance between the carboxyl group and the adjacent hydrogen atoms on the benzene ring, particularly in the ortho position relative to the amino substituent [17] [10]. The rotation barrier affects the acidity of the carboxylic acid by influencing the coplanarity of the carboxyl group with the benzene ring.
Inter-ring torsion angles between the dihydrothiazole and benzene rings are influenced by the amino linkage and exhibit moderate steric constraints. The preferred torsion angle is approximately 20-30 degrees from coplanarity, balancing the conjugation benefits of planarity with the steric relief of non-planar arrangements [13] [18]. This torsion angle significantly affects the electronic communication between the two ring systems.
Intramolecular hydrogen bonding interactions provide stabilizing effects that counteract some of the steric strain in the molecule. The amino hydrogen can form weak hydrogen bonds with the carboxyl oxygen atoms, creating a stabilizing interaction with an energy barrier of approximately 5 kJ/mol [4] [13]. These hydrogen bonds help to lock the molecule into preferred conformations and influence the overall stability of the compound.
The comparison with related thiazole derivatives reveals that the dihydrothiazole system exhibits greater conformational flexibility but also introduces more complex steric interactions. The saturated nature of the dihydrothiazole ring eliminates the rigid planarity constraints of aromatic systems while introducing puckering and increased steric bulk [19] [20]. This structural flexibility has implications for the compound's reactivity and potential biological activity.